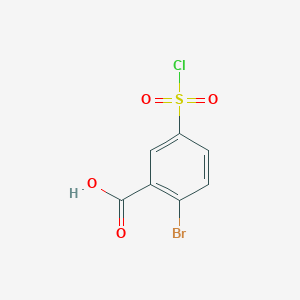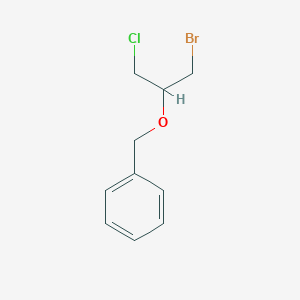
4-Isocyanato-1,2-dimethoxybenzene
Descripción general
Descripción
4-Isocyanato-1,2-dimethoxybenzene: is a chemical compound with the molecular formula C10H11NO3 . 2,5-Dimethoxyphenyl isocyanate . This compound is commonly used in the field of organic chemistry and has various applications in scientific research, particularly in the study of enzyme activity and potential medical treatments.
Mecanismo De Acción
Target of Action
The primary target of 4-Isocyanato-1,2-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:
- Step 1 (Slow) : The electrophile, in this case, the isocyanate group, forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as the arenium ion .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring . This reformation of the aromatic ring is energetically favorable .
Biochemical Pathways
It is known that the compound can participate in the synthesis of various organic compounds, such as 1-(aryl)piperazine urea derivatives .
Pharmacokinetics
The compound is typically stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to environmental conditions that could affect its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution process, where the compound forms a sigma-bond with the benzene ring and then a proton is removed to reform the aromatic ring .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to changes in temperature and atmospheric conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-1,2-dimethoxybenzene typically involves the reaction of 4-amino-1,2-dimethoxybenzene with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters is also common to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isocyanato-1,2-dimethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines to form urea derivatives.
Electrophilic aromatic substitution: Reaction with electrophiles to form substituted benzene derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Typically involves the use of in an inert solvent like at room temperature.
Electrophilic aromatic substitution: Involves the use of electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst .
Major Products:
Urea derivatives: Formed from nucleophilic substitution reactions.
Substituted benzene derivatives: Formed from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
4-Isocyanato-1,2-dimethoxybenzene has several applications in scientific research, including:
Enzyme activity studies: Used as a tool for studying the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase .
Medical research: Investigated for its potential use in the treatment of cancer and infectious diseases .
Organic synthesis: Employed in the synthesis of various organic compounds, including pharmaceutical intermediates and agrochemicals .
Comparación Con Compuestos Similares
- 3,4-Dimethoxyphenyl isocyanate
- 2,4-Dimethoxyphenyl isocyanate
- 4-Methoxyphenyl isocyanate
Comparison: 4-Isocyanato-1,2-dimethoxybenzene is unique due to the presence of two methoxy groups at the 1,2-positions of the benzene ring, which can influence its reactivity and the types of reactions it undergoes. In contrast, similar compounds with different substitution patterns may exhibit varying reactivity and selectivity in chemical reactions .
Propiedades
IUPAC Name |
4-isocyanato-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTBFFZQIRSGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393237 | |
| Record name | 4-isocyanato-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37527-66-5 | |
| Record name | 4-isocyanato-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)







![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)


![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

